

An In-depth Technical Guide to BRL 54443: Chemical Structure and Properties

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Compound of Interest

Compound Name: BRL 54443

Cat. No.: B1667807

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Abstract

BRL 54443 is a potent and selective serotonin receptor agonist with high affinity for the 5-HT_{1E} and 5-HT_{1F} receptor subtypes. A member of the piperidinylindole family, this synthetic organic compound serves as a critical tool in pharmacological research for elucidating the physiological and pathological roles of these specific serotonin receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **BRL 54443**. Detailed experimental methodologies for key assays, quantitative data on receptor binding and functional activity, and visualizations of its signaling pathway and experimental workflows are presented to support its application in research and drug development.

Chemical Structure and Physicochemical Properties

BRL 54443, with the IUPAC name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, is a small molecule with a molecular formula of C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol ^[1] Its chemical identity is well-defined by its CAS Number (57477-39-1), SMILES string (CN1CCC(CC1)C=CNC2=CC=C(O)C=C21), and InChI key (WKNFADCGOAHBPG-UHFFFAOYSA-N).^{[1][2]}

Table 1: Chemical Identifiers and Physicochemical Properties of **BRL 54443**

Property	Value	Reference(s)
IUPAC Name	3-(1-methylpiperidin-4-yl)-1H-indol-5-ol	[1]
CAS Number	57477-39-1	[1][2]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O	[1]
Molecular Weight	230.31 g/mol	[1]
SMILES	CN1CCC(CC1)C1=CNC2=CC=C(O)C=C12	[2]
InChI Key	WKNFADCGOAHBPG-UHFFFAOYSA-N	[1][2]
Appearance	Solid Powder	[2]
Solubility	Soluble in DMSO	

Pharmacological Properties

BRL 54443 is a high-affinity agonist for the human 5-HT_{1E} and 5-HT_{1F} receptors. Its selectivity for these subtypes over other serotonin and dopamine receptors makes it a valuable pharmacological tool.

Receptor Binding Affinity

The binding affinity of **BRL 54443** to various G protein-coupled receptors (GPCRs) has been characterized through radioligand binding assays. The data, typically presented as pK_i (the negative logarithm of the inhibition constant, K_i), demonstrate its high affinity for 5-HT_{1E} and 5-HT_{1F} receptors.

Table 2: Receptor Binding Affinity Profile of **BRL 54443**

Receptor	pKi	Ki (nM)	Reference(s)
5-HT1E	8.7	2.0	[1]
5-HT1F	9.25	0.56	[1]
5-HT1A	7.2	63.1	[1]
5-HT1B	6.9	125.9	[1]
5-HT1D	7.2	63.1	[1]
5-HT2A	Measurable affinity	-	[1]

Functional Activity

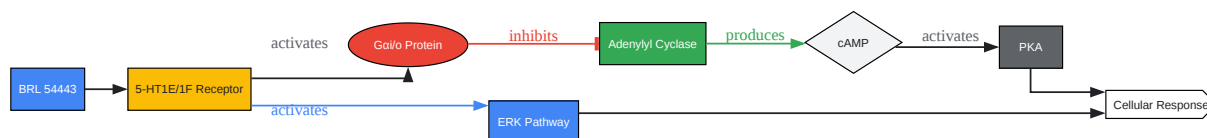
The agonist activity of **BRL 54443** is quantified by its potency (pEC₅₀), which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect. Functional assays, such as those measuring the inhibition of cyclic adenosine monophosphate (cAMP) formation, are employed to determine these values.

Table 3: Functional Activity of **BRL 54443**

Assay	Receptor	pEC ₅₀	Reference(s)
Contraction Assay	5-HT2A	6.52	[1]

Signaling Pathway

As an agonist at 5-HT1E and 5-HT1F receptors, **BRL 54443** initiates a signal transduction cascade. These receptors are coupled to inhibitory G proteins (Gai/o). Upon activation by **BRL 54443**, the Gai/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This, in turn, affects the activity of downstream effectors such as protein kinase A (PKA). Additionally, activation of these receptors can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).



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Caption: Signaling pathway of **BRL 54443** via 5-HT1E/1F receptors.

Experimental Protocols

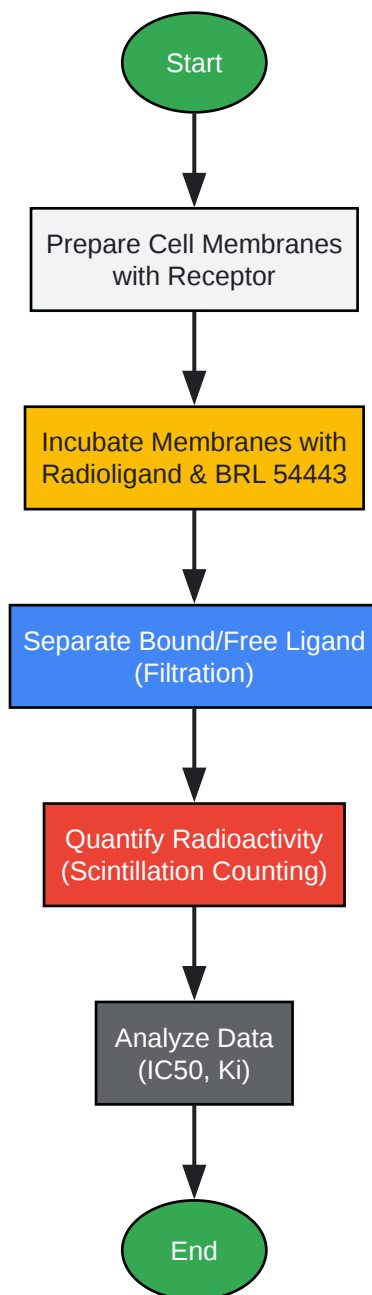
The characterization of **BRL 54443** involves standard pharmacological assays to determine its binding affinity and functional activity.

Radioligand Binding Assay (Generic Protocol)

This assay measures the affinity of **BRL 54443** for a specific receptor by competing with a radiolabeled ligand.

- **Membrane Preparation:** Cell membranes expressing the receptor of interest (e.g., recombinant human 5-HT1E receptors in HEK293 cells) are prepared by homogenization and centrifugation.
- **Assay Buffer:** A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.
- **Incubation:** A fixed concentration of a suitable radioligand (e.g., [³H]5-HT) is incubated with the cell membranes in the presence of varying concentrations of **BRL 54443**.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Detection:** The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The concentration of **BRL 54443** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff

equation.



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Caption: Experimental workflow for a radioligand binding assay.

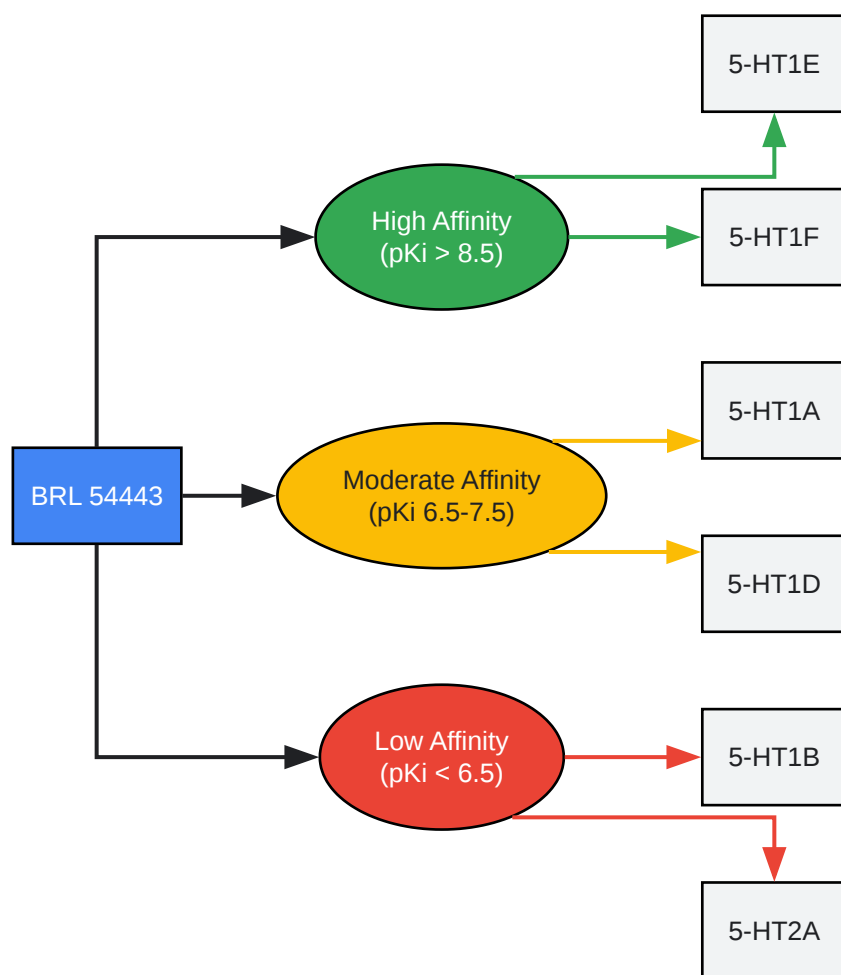
Functional cAMP Assay (Generic Protocol)

This assay measures the ability of **BRL 54443** to activate Gai/o-coupled receptors by quantifying the inhibition of cAMP production.

- **Cell Culture:** Cells expressing the receptor of interest are cultured in appropriate media.
- **Stimulation:** Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of **BRL 54443**.
- **Cell Lysis:** The cells are lysed to release intracellular cAMP.
- **cAMP Detection:** The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
- **Data Analysis:** The concentration of **BRL 54443** that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC_{50}) is determined.

Selectivity Profile

A key feature of **BRL 54443** is its selectivity for 5-HT_{1E} and 5-HT_{1F} receptors over other serotonin and dopamine receptor subtypes. This selectivity is crucial for its use as a specific pharmacological probe.



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Caption: Selectivity profile of **BRL 54443** for various receptors.

Conclusion

BRL 54443 is a well-characterized and highly selective agonist for the 5-HT1E and 5-HT1F receptors. Its defined chemical structure and pharmacological profile make it an indispensable tool for researchers investigating the roles of these specific serotonin receptors in health and disease. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory and to support the development of novel therapeutics targeting the serotonergic system.

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References

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